Imidafenacin metabolite M4
Overview
Description
Imidafenacin Metabolite M4 is a metabolite of the muscarinic acetylcholine receptor antagonist imidafenacin. It is formed from imidafenacin by the cytochrome P450 isoform CYP3A4 . Imidafenacin is primarily used to treat overactive bladder by reducing urinary frequency through its antimuscarinic effects .
Mechanism of Action
- Specifically, it binds to and antagonizes muscarinic M1 and M3 receptors with high affinity .
- M3 receptors play a crucial role in stimulating contraction of the detrusor muscle in the bladder by releasing calcium from the sarcoplasmic reticulum .
- It also has lower affinity for muscarinic M2 receptors, which serve to inhibit adenylate cyclase and reduce relaxation mediated by β-adrenergic receptors .
- Simultaneously, it modulates M2 receptors, impacting adenylate cyclase activity and downstream relaxation .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
Cellular Effects
It is believed to influence cell function
Molecular Mechanism
Preparation Methods
Synthetic Routes and Reaction Conditions
Imidafenacin Metabolite M4 is synthesized from imidafenacin through the action of the cytochrome P450 enzyme CYP3A4 the general process involves the metabolic conversion of imidafenacin in the liver, facilitated by CYP3A4 .
Industrial Production Methods
The industrial production of this compound is typically achieved through the biotransformation of imidafenacin using liver microsomes or recombinant CYP3A4 enzymes. This method ensures the efficient and selective formation of the metabolite .
Chemical Reactions Analysis
Types of Reactions
Imidafenacin Metabolite M4 primarily undergoes metabolic reactions, including oxidation and conjugation. The oxidation is facilitated by the cytochrome P450 enzyme CYP3A4 .
Common Reagents and Conditions
The common reagents used in the metabolic reactions of this compound include NADPH (nicotinamide adenine dinucleotide phosphate) as a cofactor for the cytochrome P450 enzyme . The reactions typically occur under physiological conditions, such as a pH of 7.4 and a temperature of 37°C .
Major Products Formed
The major product formed from the oxidation of imidafenacin is this compound. Further conjugation reactions may lead to the formation of glucuronide or sulfate conjugates .
Scientific Research Applications
Imidafenacin Metabolite M4 has several scientific research applications, including:
Pharmacokinetic Studies: It is used to study the metabolism and pharmacokinetics of imidafenacin in the human body.
Drug-Drug Interaction Studies: It helps in understanding the potential interactions between imidafenacin and other drugs metabolized by CYP3A4.
Toxicology Research: It is used to assess the safety and toxicity of imidafenacin and its metabolites.
Biochemical Research: It aids in studying the biochemical pathways involved in the metabolism of imidafenacin.
Comparison with Similar Compounds
Similar Compounds
Tolterodine: Another muscarinic receptor antagonist used to treat overactive bladder.
Solifenacin: A selective M3 receptor antagonist used for the same purpose.
Darifenacin: A highly selective M3 receptor antagonist.
Uniqueness
Imidafenacin Metabolite M4 is unique due to its specific formation through the action of CYP3A4 and its high affinity for muscarinic M1 and M3 receptors . Unlike other similar compounds, it is a direct metabolite of imidafenacin and provides insights into the metabolic pathways and interactions of the parent drug .
Properties
IUPAC Name |
N'-(4-amino-4-oxo-3,3-diphenylbutyl)oxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c19-15(22)16(23)21-12-11-18(17(20)24,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,19,22)(H2,20,24)(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRIRIWDRAEJOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C(=O)N)(C2=CC=CC=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503598-17-2 | |
Record name | N1-(4-Amino-4-oxo-3,3-diphenylbutyl)ethanediamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0503598172 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N1-(4-AMINO-4-OXO-3,3-DIPHENYLBUTYL)ETHANEDIAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6F15S6RGI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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